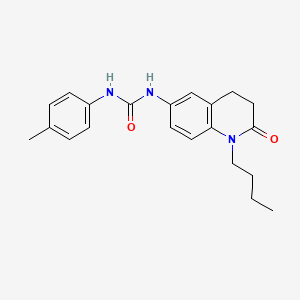

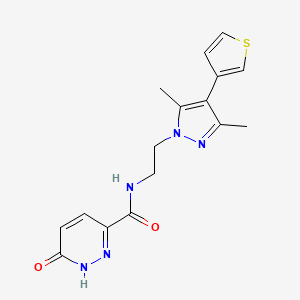

![molecular formula C21H20N2O5 B2409797 1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-02-4](/img/structure/B2409797.png)

1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1’-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . An on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed .Scientific Research Applications

Sigma Receptor Ligands

1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one and similar compounds have been studied for their binding properties to sigma receptors. These compounds have shown a higher affinity for sigma(1) compared to sigma(2) receptors, with certain compounds displaying high sigma(1) receptor affinity and selectivity. This research is significant as sigma receptors are involved in several biological and pathological processes, including neuroprotection and cancer (Maier & Wünsch, 2002).

Histone Deacetylase Inhibitors

Spiro[chroman-2,4'-piperidine] derivatives, including those similar to this compound, have been synthesized and evaluated as novel histone deacetylase (HDAC) inhibitors. These compounds showed promising in vitro antiproliferative activities and favorable in vitro ADME profiles, with certain derivatives demonstrating superior in vivo antitumor activity in specific cancer models (Thaler et al., 2012).

Antimycobacterial Agents

Spiro compounds related to this compound have been synthesized and evaluated for their antimycobacterial activity. Certain derivatives have shown significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains (Ranjith Kumar et al., 2009).

Acetyl-CoA Carboxylase Inhibitors

Research has been conducted on various spiro[chroman-2,4'-piperidin]-4-one derivatives for their potential as acetyl-CoA carboxylase (ACC) inhibitors. Several of these compounds exhibited inhibitory activity in the low nanomolar range, indicating their potential in metabolic disorder treatments (Shinde et al., 2009).

Anti-Microbial Agents

Novel N-acyl/aroyl spiro[chromane-2,4'-piperidin]-4(3H)-one analogues have been synthesized and shown to possess good anti-fungal and anti-microbial activities. These findings suggest the potential of such compounds in the development of new antimicrobial agents (Ghatpande et al., 2021).

properties

IUPAC Name |

1'-(2-methyl-3-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-14-15(6-4-7-17(14)23(26)27)20(25)22-11-9-21(10-12-22)13-18(24)16-5-2-3-8-19(16)28-21/h2-8H,9-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSFEERWCONMPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyethyl)-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409715.png)

![Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2409716.png)

![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2409718.png)

![(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2409722.png)

![8-Chloro-1-oxaspiro[4.5]dec-6-ene](/img/structure/B2409724.png)

acetic acid](/img/structure/B2409726.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2409728.png)